2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a methoxyphenyl group, a thiophen-2-ylmethyl group, and a piperidin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of the methoxyphenyl intermediate:
Formation of the thiophen-2-ylmethyl intermediate:
Formation of the piperidin-4-ylmethyl intermediate:
Coupling of intermediates: The final step involves coupling the methoxyphenyl, thiophen-2-ylmethyl, and piperidin-4-ylmethyl intermediates through a series of reactions, such as amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: The compound can be reduced to form various reduction products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of biological pathways and interactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide can be compared with other similar compounds, such as:
2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.
2-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-18-6-4-16(5-7-18)13-20(23)21-14-17-8-10-22(11-9-17)15-19-3-2-12-25-19/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTKINPQXZGKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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